molecular formula C11H7FO2S B6373394 4-(2-Formylthiophen-4-yl)-2-fluorophenol, 95% CAS No. 1261918-06-2

4-(2-Formylthiophen-4-yl)-2-fluorophenol, 95%

Cat. No.: B6373394
CAS No.: 1261918-06-2
M. Wt: 222.24 g/mol
InChI Key: YZUHEDUVBMBQRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Formylthiophen-4-yl)-2-fluorophenol, 95% (4-FTPF) is a synthetic compound with a wide range of applications in scientific research. It is a highly fluorinated phenol that is used as a building block for other molecules and as a reagent for various reactions. 4-FTPF has been used in a variety of scientific fields, including synthetic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

4-(2-Formylthiophen-4-yl)-2-fluorophenol, 95% has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of a variety of other molecules, including pharmaceuticals, agrochemicals, and dyes. It has also been used as a reagent for various reactions, such as the synthesis of heterocyclic compounds and the synthesis of polymers. In addition, 4-(2-Formylthiophen-4-yl)-2-fluorophenol, 95% has been used as a fluorescent probe for the detection of proteins and other biomolecules.

Mechanism of Action

4-(2-Formylthiophen-4-yl)-2-fluorophenol, 95% has a number of mechanisms of action that are relevant to its scientific research applications. For example, it can act as a catalyst for various reactions, such as the synthesis of heterocyclic compounds. It can also act as a fluorescent probe for the detection of proteins and other biomolecules. In addition, 4-(2-Formylthiophen-4-yl)-2-fluorophenol, 95% can act as an inhibitor of enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
4-(2-Formylthiophen-4-yl)-2-fluorophenol, 95% has a number of biochemical and physiological effects that are relevant to its scientific research applications. For example, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, 4-(2-Formylthiophen-4-yl)-2-fluorophenol, 95% has been shown to have antioxidant activity, which may be useful in the prevention of oxidative damage to cells. Finally, 4-(2-Formylthiophen-4-yl)-2-fluorophenol, 95% has been shown to have anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

4-(2-Formylthiophen-4-yl)-2-fluorophenol, 95% has a number of advantages and limitations for lab experiments. One of the main advantages of 4-(2-Formylthiophen-4-yl)-2-fluorophenol, 95% is that it is a highly fluorinated phenol, which makes it useful for a variety of reactions. In addition, 4-(2-Formylthiophen-4-yl)-2-fluorophenol, 95% is a relatively stable compound, which makes it suitable for use in a variety of lab experiments. However, 4-(2-Formylthiophen-4-yl)-2-fluorophenol, 95% is a relatively expensive compound, which may limit its use in some experiments. In addition, 4-(2-Formylthiophen-4-yl)-2-fluorophenol, 95% is a relatively toxic compound, which may limit its use in some experiments.

Future Directions

There are a number of potential future directions for the use of 4-(2-Formylthiophen-4-yl)-2-fluorophenol, 95% in scientific research. For example, 4-(2-Formylthiophen-4-yl)-2-fluorophenol, 95% could be used as a starting material for the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals. In addition, 4-(2-Formylthiophen-4-yl)-2-fluorophenol, 95% could be used as a fluorescent probe for the detection of proteins and other biomolecules. Finally, 4-(2-Formylthiophen-4-yl)-2-fluorophenol, 95% could be used as an inhibitor of enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds.

Synthesis Methods

4-(2-Formylthiophen-4-yl)-2-fluorophenol, 95% can be synthesized from commercially available starting materials such as 4-fluorophenol, 2-formylthiophene, and sulfuric acid. The synthesis method involves the acid-catalyzed condensation of 4-fluorophenol and 2-formylthiophene to form 4-(2-Formylthiophen-4-yl)-2-fluorophenol, 95%. The reaction is carried out in an aqueous solution at a temperature of 80-90°C. The reaction time is typically around 30 minutes. After the reaction is complete, the product is isolated by extraction with a suitable solvent such as ethyl acetate or dichloromethane. The product is then dried and recrystallized from a suitable solvent such as ethanol or methanol.

Properties

IUPAC Name

4-(3-fluoro-4-hydroxyphenyl)thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO2S/c12-10-4-7(1-2-11(10)14)8-3-9(5-13)15-6-8/h1-6,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUHEDUVBMBQRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSC(=C2)C=O)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684197
Record name 4-(3-Fluoro-4-hydroxyphenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261918-06-2
Record name 2-Thiophenecarboxaldehyde, 4-(3-fluoro-4-hydroxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261918-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Fluoro-4-hydroxyphenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.